Piperidine-4-sulfonic acid

GABAergic pharmacology receptor subtype selectivity functional selectivity

Piperidine-4-sulfonic acid (P4S) delivers a unique functional selectivity fingerprint unobtainable with GABA, muscimol, or other agonists. High efficacy (Emax 75–96%) at α2/α3/α5 receptors combined with minimal activation (Emax 7–21%) at α1/α4/α6 subtypes enables precise activation of target neuronal populations—eliminating confounding broad-spectrum effects. This well-characterized partial agonist (IC50 0.034 μM) is essential for HTS assay calibration, SAR benchmarks, and thermodynamic studies of GABA-A receptor allostery. Procure P4S to ensure reproducible, subtype-specific results in neuroscience research.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 72450-62-5
Cat. No. B1220723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-sulfonic acid
CAS72450-62-5
Synonymspiperidine-4-sulfonic acid
piperidine-4-sulphonic acid
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)O
InChIInChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9)
InChIKeyUGBJGGRINDTHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-4-sulfonic Acid (CAS 72450-62-5): GABAA Receptor Partial Agonist with Functional Subunit Selectivity


Piperidine-4-sulfonic acid (P4S; CAS 72450-62-5) is a conformationally restricted sulfonic acid analogue of γ-aminobutyric acid (GABA) and a small-molecule GABAA receptor partial agonist [1]. It exhibits functional selectivity across GABAA receptor subtypes, with high activational efficacy (Emax = 75–96%) at receptors containing α2, α3, and α5 subunits and low efficacy (Emax = 7.2–21%) at α1-, α4-, and α6-containing receptors [2]. The compound is also a competitive antagonist at bicuculline/baclofen-insensitive GABA ρ-like receptors (Kb ≈ 85 μM) [3].

Why Generic GABAA Agonists Cannot Substitute for Piperidine-4-sulfonic Acid in Specialized Research


In-class GABAA receptor agonists (e.g., muscimol, isoguvacine, THIP) are not interchangeable with P4S because they exhibit markedly different functional selectivity profiles across receptor subunit compositions, varying degrees of partial agonism versus full agonism, and divergent pharmacological behavior at GABA ρ-like receptors where P4S acts as a competitive antagonist [1]. The quantitative evidence below demonstrates that substituting P4S with a generic analog would alter experimental outcomes in chloride flux assays, benzodiazepine binding modulation studies, and heterologous receptor expression systems [2].

Piperidine-4-sulfonic Acid: Quantitative Differentiation from GABAA Receptor Agonist Comparators


Functional Subunit Selectivity: High Efficacy at α2/α3/α5 vs. Low Efficacy at α1/α4/α6 Subunit-Containing GABAA Receptors

Piperidine-4-sulfonic acid displays functional selectivity at GABAA receptors of different α subunit compositions, with high activational efficacy (Emax = 75–96%) at GABAA receptors containing α2, α3, and α5 subunits, and low efficacy (Emax = 7.2–21%) at receptors containing α1, α4, and α6 subunits [1]. In contrast, the full agonist muscimol exhibits uniformly high efficacy (Emax ≈ 100%) across all α subunit-containing GABAA receptor subtypes [2].

GABAergic pharmacology receptor subtype selectivity functional selectivity

Relative Potency in GABAA Receptor-Mediated 36Cl⁻ Uptake: Intermediate Between Muscimol and THIP/3APS

In a functional 36Cl⁻ uptake assay using rat brain synaptoneurosomes, GABA and GABA agonists stimulated chloride influx with the following rank order of potency: Muscimol > GABA > piperidine-4-sulfonic acid (P4S) > 4,5,6,7-tetrahydroisoxazolo-[5,4-c]pyridin-3-ol (THIP) = 3-aminopropanesulfonic acid (3APS) ≫ taurine [1]. P4S and 3APS both behaved as partial agonists in this system, whereas muscimol acted as a full agonist [1].

chloride flux assay synaptoneurosome GABAA receptor function

Antagonist Activity at GABA ρ-Like Receptors: P4S vs. Isonipecotic Acid and THIP

At bicuculline/baclofen-insensitive GABA ρ-like receptors expressed in Xenopus oocytes, piperidine-4-sulfonic acid acts primarily as a competitive antagonist with an inhibition constant Kb ≈ 85 μM, showing little or no agonist activity [1]. In the same assay system, isonipecotic acid (the carboxylic acid analog of P4S) exhibited a Kb ≈ 1000 μM, and 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) exhibited a Kb ≈ 32 μM [1].

GABA ρ receptor bicuculline-insensitive receptor competitive antagonist

Benzodiazepine Binding Modulation: P4S Exhibits the Lowest Efficacy Among GABAA Agonists Tested

In rat cortical membrane preparations, GABAA receptor agonists enhance [3H]diazepam binding with varying efficacies. The maximum enhancement varied among agonists with the following rank order: muscimol = GABA > isoguvacine > 3-aminopropane sulfonic acid (3APS) = imidazoleacetic acid (IAA) > THIP = taurine > piperidine-4-sulfonic acid (P4S) [1]. At 37 °C, isoguvacine, 3APS, and THIP acquired efficacies similar to GABA, whereas IAA, taurine, and P4S maintained their partial agonist profiles [1].

allosteric modulation benzodiazepine receptor [3H]diazepam binding

Physicochemical Profile: Highly Polar Sulfonic Acid with Low Lipophilicity (LogP = -2.23)

Piperidine-4-sulfonic acid has a calculated LogP of -2.23 , reflecting the strongly hydrophilic sulfonic acid moiety. In comparison, the carboxylic acid analog isonipecotic acid (isonipecotic acid, piperidine-4-carboxylic acid) has a calculated LogP of approximately -0.5 to -0.9 [1], and muscimol has a LogP of approximately -1.4 [2]. The compound contains 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area (tPSA) of 74.8 Ų .

LogP physicochemical properties CNS drug-likeness

Piperidine-4-sulfonic Acid: Research Applications Supported by Quantitative Differentiation


Selective Pharmacological Isolation of α2/α3/α5-Containing GABAA Receptor Signaling

P4S is optimally deployed in heterologous expression systems (Xenopus oocytes or HEK293 cells) or native tissue preparations where α1-mediated GABAergic effects must be minimized. With Emax = 75–96% at α2/α3/α5-containing receptors versus Emax = 7.2–21% at α1/α4/α6-containing receptors [1], P4S provides a selective activation window unavailable with full agonists such as muscimol (Emax ≈ 100% across all subtypes). This application is supported by functional selectivity data from two-electrode voltage clamp electrophysiology [1].

GABA ρ-Like Receptor Pharmacology and Retinal Neuroscience Studies

In Xenopus oocytes expressing bicuculline/baclofen-insensitive GABA ρ-like receptors (e.g., retinal horizontal cell models), P4S functions as a competitive antagonist with Kb ≈ 85 μM, whereas isonipecotic acid is substantially weaker (Kb ≈ 1000 μM) [2]. This 11.8-fold potency advantage makes P4S the preferred tool compound for studying ρ-subunit-mediated signaling in the retina and other tissues expressing ρ-like receptors, particularly in experiments requiring reversible, competitive blockade.

Partial Agonist Calibration Standards in Chloride Flux Functional Assays

In 36Cl⁻ uptake assays using rat brain synaptoneurosomes, P4S occupies a precisely defined intermediate potency position (Muscimol > GABA > P4S > THIP = 3APS ≫ taurine) and consistently behaves as a partial agonist [3]. This reproducible rank-order potency and partial agonist profile make P4S suitable as a calibration standard for normalizing GABAergic responses across experimental batches and for benchmarking novel GABAA receptor ligands in functional chloride flux assays.

Allosteric Modulation Studies Requiring a Low-Efficacy GABAA Orthosteric Agonist

For experiments investigating allosteric coupling between the orthosteric GABA site and the benzodiazepine binding site, P4S offers the lowest efficacy among commonly used GABAA agonists in [3H]diazepam binding enhancement assays (rank: muscimol = GABA > isoguvacine > 3APS = IAA > THIP = taurine > P4S) [4]. Critically, P4S maintains this low-efficacy profile even at 37 °C, whereas THIP and 3APS acquire full agonist-like efficacy at physiological temperature [4]. This unique temperature-independent partial agonism enables studies of benzodiazepine site modulation under near-physiological conditions without confounding efficacy shifts.

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